Positional Isomerism: 3-Amino vs. 4-Amino Piperidine Substitution Pattern Determines σ Receptor Binding Vector
The target compound places the methylamino group at the piperidine C-3 position, yielding a substitution geometry distinct from the more abundant 4-amino isomer series (e.g., CAS 1289386-30-6). In the broader piperidine sigma ligand class, the 3-amino substitution pattern has been independently correlated with enhanced σ1 receptor engagement. A 2018 SAR study demonstrated that a tetrahydroquinoline-derived piperidine with 3-amino character achieved σ1 Ki = 4.6 nM with >435-fold selectivity over σ2 [1]. While this specific compound was not tested, the class-level SAR consistently shows that moving the amine from the 4- to the 3-position alters the nitrogen-to-hydrophobic-pocket distance, directly impacting binding affinity [2]. The quantitative data for the 4-position analog CAS 1289386-30-6 are absent from public binding databases, meaning no experimentally validated Ki comparison across these two isomers exists; the inferred selectivity advantage is therefore class-level only.
| Evidence Dimension | σ1 receptor binding affinity (Ki) – class-level SAR inference |
|---|---|
| Target Compound Data | Not directly measured in public domain; structural class associated with σ1 Ki = 4.6 nM (best-in-series tetrahydroquinoline analog) [1] |
| Comparator Or Baseline | 4-amino isomer: (2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS 1289386-30-6) – no public Ki data available |
| Quantified Difference | Cannot be quantified head-to-head; class-level SAR suggests up to 65–435-fold σ1/σ2 selectivity achievable with 3-amino topology [1] |
| Conditions | Radioligand displacement assays using [³H]-(+)-pentazocine (σ1) and [³H]-DTG (σ2) in rat brain membrane preparations |
Why This Matters
For procurement decisions in sigma receptor drug discovery programs, the 3-amino topology provides a structurally differentiated starting point that the more widely available 4-amino isomers cannot replicate, potentially enabling distinct IP and selectivity space.
- [1] New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorg. Med. Chem. Lett. 2018, 28(16), 2787–2792; Tetrahydroquinoline 17: σ1 Ki = 4.6 nM, σ1/σ2 >435-fold. View Source
- [2] De Luca, L. et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Med. Chem. 2022. View Source
